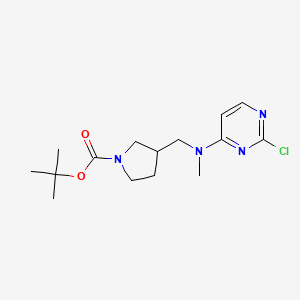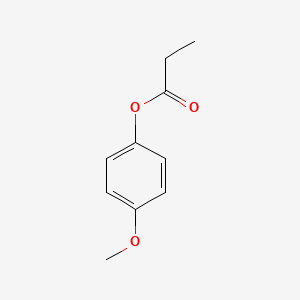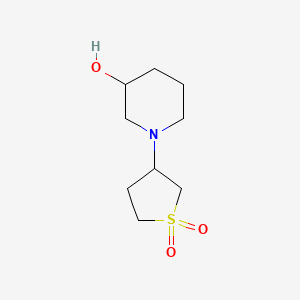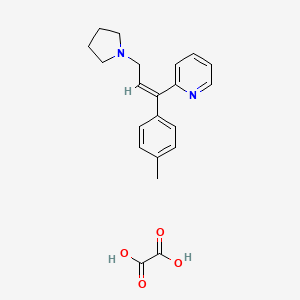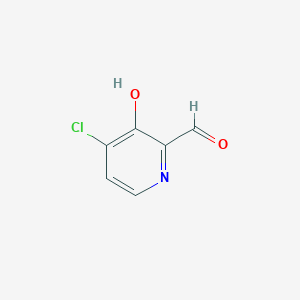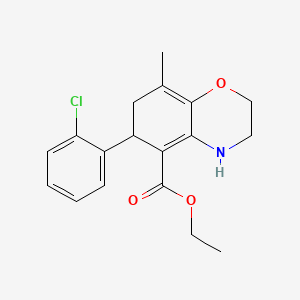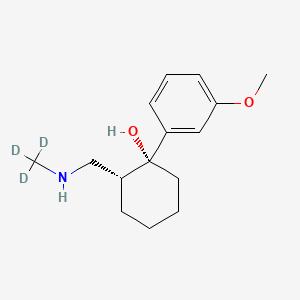
(+)-N-Desmethyl Tramadol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-N-Desmethyl Tramadol-d3 is a deuterated analog of (+)-N-Desmethyl Tramadol, a metabolite of the synthetic opioid analgesic tramadol. This compound is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and quantification in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-Desmethyl Tramadol-d3 typically involves the deuteration of the N-methyl group in tramadol. This can be achieved through a series of chemical reactions starting from tramadol, involving selective demethylation and subsequent deuteration. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-N-Desmethyl Tramadol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the secondary amine group to a nitroso or nitro group.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .
Applications De Recherche Scientifique
(+)-N-Desmethyl Tramadol-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of tramadol and its metabolites.
Biology: The compound is employed in studies investigating the metabolic pathways and pharmacokinetics of tramadol.
Medicine: It is used in clinical research to understand the pharmacodynamics and therapeutic effects of tramadol.
Industry: The compound is utilized in the development and validation of analytical methods for drug testing and quality control
Mécanisme D'action
The mechanism of action of (+)-N-Desmethyl Tramadol-d3 is similar to that of tramadol. It acts as an opioid agonist and inhibits the reuptake of norepinephrine and serotonin. The compound binds to μ-opioid receptors, leading to analgesic effects. The deuterated form allows for precise tracking in pharmacokinetic studies, providing insights into the distribution, metabolism, and excretion of tramadol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tramadol: The parent compound, a synthetic opioid analgesic.
O-Desmethyl Tramadol: Another metabolite of tramadol with higher affinity for μ-opioid receptors.
N,O-Didesmethyl Tramadol: A further metabolized form of tramadol.
Uniqueness
(+)-N-Desmethyl Tramadol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate quantification is crucial .
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
252.37 g/mol |
Nom IUPAC |
(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3 |
Clé InChI |
VUMQHLSPUAFKKK-RSGFOGQCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
SMILES canonique |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



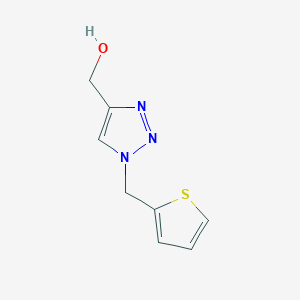
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
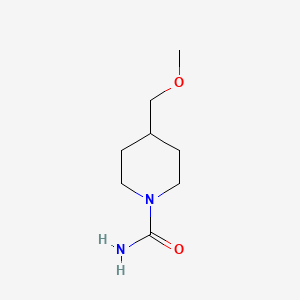
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
